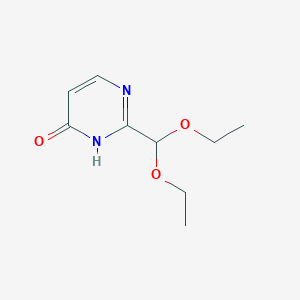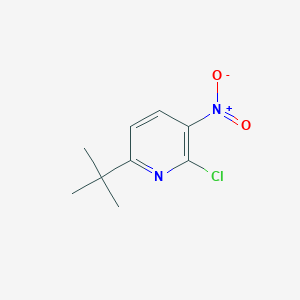
2-(Cyclopropylmethoxy)-3-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)-3-isopropylphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a cyclopropylmethoxy group and an isopropyl group attached to a phenol ring. Phenolic compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-3-isopropylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenol, cyclopropylmethanol, and isopropyl bromide.
Etherification: The first step involves the etherification of phenol with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 2-(Cyclopropylmethoxy)phenol.
Alkylation: The next step is the alkylation of 2-(Cyclopropylmethoxy)phenol with isopropyl bromide in the presence of a strong base like sodium hydride. This step introduces the isopropyl group to the phenol ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethoxy)-3-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Esterification: The phenolic group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while esterification can produce phenolic esters.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethoxy)-3-isopropylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties and interactions with biological systems.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethoxy)-3-isopropylphenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopropylmethoxy)phenol: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
3-Isopropylphenol: Lacks the cyclopropylmethoxy group, resulting in different reactivity and applications.
2-Methoxy-3-isopropylphenol: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
2-(Cyclopropylmethoxy)-3-isopropylphenol is unique due to the presence of both cyclopropylmethoxy and isopropyl groups on the phenol ring
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-(cyclopropylmethoxy)-3-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-4-3-5-12(14)13(11)15-8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3 |
Clave InChI |
JPXFTAFSAFYOJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)O)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















